N,N-DIALLYL-4-NITRO-1-BENZENESULFONAMIDE
Description
N,N-Diallyl-4-nitro-1-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and two allyl (-CH₂-CH=CH₂) groups attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, agrochemicals, and polymer science. The nitro group confers strong electron-withdrawing properties, which may enhance reactivity in electrophilic substitution reactions or influence biological activity.
Properties
IUPAC Name |
4-nitro-N,N-bis(prop-2-enyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-9-13(10-4-2)19(17,18)12-7-5-11(6-8-12)14(15)16/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAWPVVNQSRFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-4-nitro-1-benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-4-nitro-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used.
Major Products
Reduction: The reduction of the nitro group yields N,N-Diallyl-4-aminobenzenesulfonamide.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diallyl-4-nitro-1-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: Research is ongoing to explore its use as a precursor in drug development.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N,N-Diallyl-4-nitro-1-benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
N,N-Diallyl-4-methylbenzenesulfonamide
- Structural Difference : Replaces the nitro group with a methyl (-CH₃) group at the para position.
- Chemical Properties: The methyl group is electron-donating, reducing the electrophilicity of the benzene ring compared to the nitro-substituted analog.
- Applications : Used as a precursor in polymer crosslinking and as a stabilizer in industrial formulations. Purity levels (e.g., 95%) and commercial availability are well-documented .
N-[4-(4-Nitro-2-sulfamoyl-benzenesulfonyl)-phenyl]-acetamide ()
- Structural Difference : Incorporates an acetamide moiety and an additional sulfamoyl group.
- The acetamide group may confer protease resistance, making it more stable in biological environments.
N-Allyl-N-tosylprop-2-en-1-amine (Synonym from )
- Structural Difference : Features a tosyl (p-toluenesulfonyl) group instead of a nitro-substituted sulfonamide.
- Reactivity : The tosyl group is a classic leaving group in nucleophilic substitution reactions, whereas the nitro group in the target compound may participate in reduction or aromatic substitution reactions.
Key Research Findings and Gaps
- Thermal Stability : Nitro groups generally decrease thermal stability compared to methyl analogs, which could limit high-temperature industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
